Trichloroacetyl isocyanate
Overview
Description
Trichloroacetyl isocyanate (TAI) is a chemical compound that has been extensively studied due to its reactivity and utility in various organic synthesis processes. It is known to react with a range of substrates, including alcohols, phenylacetylenes, dienes, and pyridine derivatives, to form a variety of products such as oxadiazoles, oxazinones, azetidinones, and β-lactams .
Synthesis Analysis
TAI has been utilized in the synthesis of complex molecules. For instance, it has been used in a three-component reaction with benzoic acid derivatives and (N-isocyanimino)triphenylphosphorane to produce 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives in high yields under mild conditions . Additionally, TAI reacts with 1,2-phenylenediamine derivatives to afford N-(1H-benzimidazol-2-yl)acetamide derivatives, also in excellent yields .
Molecular Structure Analysis
The molecular structure of TAI has been investigated using ab initio MP2 and density functional B3LYP calculations. The molecule predominantly exists in the cis-cis conformation, with the steric hindrance between the halomethyl group and the nitrogen lone-pair favoring a staggered configuration for the chlorine atom. Conjugation effects favor a planar configuration for the C=O and NCO groups .
Chemical Reactions Analysis
TAI is known for its cycloaddition reactions. It undergoes [2+2] and [4+2] cycloadditions with glycals, leading to a mixture of cycloadducts . With 1,3-dienes, TAI reacts by a 1,2-cycloaddition mechanism to form 2-azetidinone derivatives . Moreover, it reacts with arylacetylenes to form 1,3-oxazin-4-one derivatives . These reactions are influenced by factors such as pressure, temperature, and the electronic effects of substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of TAI and its derivatives have been characterized using various spectroscopic techniques, including IR, NMR, and mass spectroscopy. For example, TAI derivatives have been analyzed by 1H NMR spectroscopy, revealing characteristic imidic NH resonances . The vibrational infrared and Raman spectra of TAI have been studied, and the vibrational wavenumbers were computed, providing insights into the potential energy distributions among the normal modes of the molecule .
Scientific Research Applications
Characterization of Polymeric Materials
Trichloroacetyl isocyanate (TAI) plays a crucial role in the analysis of polymeric materials. For instance, it is used for characterizing polyethylene terephthalate (PET) end-groups, providing insights into the chemical aging of PET vascular prostheses by determining the concentrations of hydroxyl and carboxyl end-group and, consequently, the macromolecular weight. This characterization is pivotal for understanding the deterioration of materials and is validated through complementary techniques like chemical titration and viscosimetric methods (Chaouch et al., 2009).
Spectroscopic Analysis
In spectroscopy, TAI is utilized to mark hydroxyl and carboxyl groups, enabling the quantitative assessment of the ratio between these groups in complex mixtures of hydroxy fatty acids through 1H nuclear magnetic resonance (NMR) spectroscopy. This accurate determination is vital for the correct utilization of suberin monomers in polymerization reactions to form aliphatic polyesters (Sousa et al., 2009).
Synthetic Organic Chemistry
TAI is also instrumental in synthetic organic chemistry. It facilitates the transformation of trichloroacetamide into isocyanate, which is then captured by various alcohols to form carbamates, showcasing the versatility and scope of TAI in chemical transformations (Nishikawa et al., 2006). Additionally, TAI is used in the synthesis of aryl (trichloroacetyl)carbamate derivatives from phenol or naphthol derivatives, a reaction that proceeds smoothly and cleanly at room temperature, producing products in excellent yields without side reactions (Shajari & Yahyaei, 2020).
Molecular Modelling and Computational Chemistry
In the field of computational chemistry, TAI has been studied for its conformational stability and vibrational infrared and Raman spectra. Theoretical calculations using ab initio MP2 and density functional B3LYP calculations provide insights into the conformations and vibrational wavenumbers of TAI, aiding in the understanding of its chemical properties and behavior in various reactions (Badawi et al., 2002).
Safety And Hazards
Trichloroacetyl isocyanate is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin, or if inhaled .
Relevant Papers For a more detailed analysis, you may want to look at the latest published documents for Trichloroacetyl isocyanate . This includes related hot topics, top authors, the most cited documents, and related journals .
properties
IUPAC Name |
2,2,2-trichloroacetyl isocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3NO2/c4-3(5,6)2(9)7-1-8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNOZCCBOFGDCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)C(Cl)(Cl)Cl)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062790 | |
Record name | Trichloroacetyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloroacetyl isocyanate | |
CAS RN |
3019-71-4 | |
Record name | Trichloroacetyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3019-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichloroacetyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl isocyanate, 2,2,2-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichloroacetyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloroacetyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICHLOROACETYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXV1P5J6JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.